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Executive Summary

ATL1102, a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide,
is an investigational therapeutic for Duchenne muscular dystrophy (DMD). It is designed to
target the CD49d alpha subunit of the 0431 integrin, also known as Very Late Antigen-4 (VLA-
4). By inhibiting the expression of CD49d, ATL1102 aims to modulate the inflammatory
response that exacerbates muscle damage in DMD. This technical guide synthesizes the key
preclinical findings for ATL1102, detailing its mechanism of action, efficacy in animal models,
and safety profile. The data presented herein supports the continued clinical development of
ATL1102 as a potential treatment for DMD.

Core Mechanism of Action

ATL1102 is an antisense oligonucleotide that specifically binds to the messenger RNA (mMRNA)
of human CD49d. This binding event triggers the degradation of the CD49d mRNA by the
intracellular enzyme RNase H.[1][2] The subsequent reduction in CD49d protein synthesis
leads to decreased expression of VLA-4 on the surface of lymphocytes.[1][2][3] VLA-4 is a key
adhesion molecule that facilitates the migration of inflammatory cells into muscle tissue, a
process that contributes significantly to the pathology of DMD.[1][2][4] By reducing VLA-4
levels, ATL1102 is designed to temper this inflammatory cascade, thereby preserving muscle
integrity and function.[1][2][5]
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Caption: ATL1102 signaling pathway in DMD.

Preclinical Efficacy in the mdx Mouse Model

Due to the species-specificity of ATL1102, preclinical efficacy studies were conducted in the
mdx mouse model of DMD using a mouse-specific CD49d antisense oligonucleotide, ISIS
348574.[1][2]

In Vitro and In Vivo Target Engagement

In vitro studies using monocytes isolated from the spleens of mdx mice demonstrated that a
single dose of ISIS 348574 could effectively reduce CD49d mRNA levels within 48 hours.[2][6]
In vivo studies in symptomatic 9-week-old mdx mice treated for 6 weeks showed a significant,
dose-dependent reduction in CD49d mRNA expression in the quadriceps muscle.[2][7]

Table 1: Reduction in CD49d mRNA Expression with ISIS 348574
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Model

Treatment

Dose Duration Outcome Reference
System Group
In vitro (mdx Reduction in
mouse ISIS 348574 Single Dose 48 hours CD49d [2][6]
splenocytes) MRNA
Significant
. reduction in
In vivo (mdx ISIS 348574
5 mg/kg/week 6 weeks CD49d [2]
mouse) (Low Dose) )
MRNA in
quadriceps
~40%
) reduction in
In vivo (mdx ISIS 348574 20
) 6 weeks CD49d [21[7]
mouse) (High Dose) mg/kg/week )
mRNA in
quadriceps

Muscle Function and Protection

Treatment with ISIS 348574 in mdx mice resulted in a notable improvement in muscle function

and a reduction in contraction-induced muscle damage.[1][2] Specifically, there was a roughly

25% improvement in the force remaining in the tibialis anterior muscle following eccentric

muscle contraction compared to control mice.[7]

Combination Therapy with Dystrophin Restoration

A study investigating the combination of the mouse CD49d ASO (ISIS 348574) with a
phosphorodiamidate morpholino oligomer (PMO) for dystrophin exon 23 skipping demonstrated

synergistic benefits.[7][8] The combination therapy resulted in additional protection of the

extensor digitorum longus (EDL) muscle in terms of maximum specific force and reduced

eccentric muscle damage compared to saline.[7][8] RNA sequencing analysis of the quadriceps

muscle from these mice revealed beneficial changes in gene expression related to immune

response, fibrosis, lipolysis, and muscle and stem cell pathways.[7][8]

Table 2: Functional and Gene Expression Changes with Combination Therapy in mdx Mice
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Parameter Treatment Group Outcome Reference

Increased maximum
specific force and
EDL Muscle Function ASO + PMO reduced eccentric [718]
muscle damage vs.
saline

Modulation of genes
involved in immune
Gene Expression response, fibrosis,
_ ASO + PMO _ _ [7118]
(Quadriceps) lipolysis, and
muscle/stem cell

function

Preclinical Safety and Toxicology

Extensive toxicology studies have been conducted to support the clinical development of
ATL1102. A nine-month toxicology study, a key regulatory requirement, showed no new or
unexpected toxicity findings, with results being generally similar to an earlier six-month study.[9]
[10] These studies are performed under Good Laboratory Practice (GLP) conditions.[10] The
successful completion of these toxicology assessments is a critical step for enabling longer-
term clinical trials in the United States.[9][10]

Experimental Protocols
mdx Mouse Efficacy Studies

¢ Animal Model: Male mdx mice and age-matched C57BI10/J wild-type controls were used.[1]
[2] Symptomatic 9-week-old mdx mice were typically used for treatment studies.[1][2][7]

o Drug Administration: The mouse-specific CD49d ASO, ISIS 348574, was administered via
subcutaneous (s.c.) injection once weekly.[7] Doses ranged from 5 mg/kg to 20 mg/kg.[2]

e Treatment Duration: Studies were typically conducted for 6 to 8 weeks.[1][2][7]

¢ Outcome Measures:
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o gRT-PCR: CD49d mRNA expression levels were quantified in muscle tissue (e.g.,
quadriceps).[2][7]

o Muscle Function:In situ measurements of tibialis anterior or ex vivo measurements of EDL
muscle force and resistance to eccentric contraction-induced injury were performed.[7]

o Immunophenotyping: Flow cytometry was used to analyze lymphocyte populations (e.g.,
CD4+ and CD8+ T cells) in the spleen.[7]

o RNA Sequencing: Comprehensive gene expression analysis was performed on
quadriceps muscle tissue.[7][8]

Start: 9-week-old
mdx mice

Weekly subcutaneous injections
(6-8 weeks)

b

ISIS 348574 Saline or Mismatch
(5 or 20 mg/kg) Oligonucleotide

Endpoint Analyses

gRT-PCR for Muscle Function Tests RNA Sequencing of Flow Cytometry of
CD49d mRNA (e.g., Eccentric Contraction) Quadriceps Muscle Spleen Lymphocytes
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Caption: General experimental workflow for mdx mouse studies.
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Combination Therapy Study Protocol

e Animal Model: 9-week-old male mdx mice.[7]
e Treatment Groups:

Saline control

o

[¢]

Mismatch oligonucleotide (20 mg/kg s.c. weekly for 8 weeks)

[¢]

ASO to mouse CD49d (ISIS 348574; 20 mg/kg s.c. weekly for 8 weeks)

[e]

PMO (50 mg/kg i.v. weekly for 4 weeks, then saline s.c. for 4 weeks)

o

ASO + PMO (ASO for 8 weeks, PMO for the first 4 weeks)[7][8]

o Sample Collection: Tissues were collected 2 days after the final ASO dose and 31 days after
the final PMO dose.[7]

e Primary Endpoints: EDL muscle functional protection (maximum specific force and eccentric
muscle damage).[7][8]

o Secondary Endpoints: RNA sequencing of quadriceps muscle.[7][8]

Conclusion

The preclinical data for ATL1102, through its mouse-specific analogue, strongly supports its
proposed mechanism of action in reducing CD49d expression and mitigating the inflammatory
pathology in Duchenne muscular dystrophy. The observed improvements in muscle function
and the positive synergistic effects when combined with a dystrophin-restoring therapy in the
mdx mouse model are promising. Furthermore, the favorable toxicology profile provides a solid
foundation for its continued clinical investigation. These findings highlight the potential of
ATL1102 as a novel immunomodulatory therapy for patients with DMD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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